IMR-1, chemically known as ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate, is a small-molecule inhibitor that specifically targets the Notch signaling pathway. [] This pathway plays a crucial role in cell-fate decisions, proliferation, differentiation, and apoptosis. [] IMR-1 disrupts the assembly of the Notch transcriptional activation complex, ultimately leading to the suppression of Notch target gene transcription. []
IMR-1, known as Inhibitor of Mastermind Recruitment-1, is a small molecule compound that serves as an inhibitor of the Notch transcriptional activation complex. It has garnered attention for its potential therapeutic applications in cancer treatment by disrupting the recruitment of Mastermind-like 1 protein to the Notch transcriptional complex, thereby inhibiting Notch-mediated transcription. This compound has been validated through various studies demonstrating its efficacy in reducing tumor growth in Notch-dependent cell lines and patient-derived tumor xenografts .
IMR-1 is classified as a synthetic organic compound. Its IUPAC name is ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate. The compound is part of a broader category of Notch inhibitors that target the transcriptional activation complex, making it a significant candidate for further research in oncology .
The synthesis of IMR-1 involves a multi-step process that integrates various chemical reactions to construct its complex molecular framework. The primary scaffold consists of a thiazolidinone ring connected to a phenyl group via a double bond. This structure is crucial for its biological activity.
The synthesis typically includes:
Detailed synthetic routes are often proprietary or unpublished but can be inferred from related literature on similar compounds .
IMR-1 participates in several chemical reactions primarily related to its binding interactions within biological systems:
Studies employing surface plasmon resonance have characterized these interactions, revealing dissociation constants (K_d) that indicate moderate affinity for Notch1, with values around 11 ± 3 μM for IMR-1 and significantly lower for its active metabolite, IMR-1A (K_d = 2.9 ± 0.6 μM) .
The mechanism by which IMR-1 exerts its effects involves:
IMR-1 is characterized by:
Key chemical properties include:
IMR-1 has significant scientific applications primarily in cancer research:
Further preclinical studies are warranted to explore its full therapeutic potential and safety profiles .
Aberrant activation of the Notch signaling pathway drives tumor initiation, progression, and therapeutic resistance across diverse cancers. The pathway’s core mechanism involves ligand-receptor binding (e.g., Delta-like ligands/Jagged ligands with Notch1-4 receptors), leading to γ-secretase-mediated cleavage and release of the Notch intracellular domain (NICD). NICD translocates to the nucleus and forms the Notch Ternary Complex (NTC) with transcription factor CSL and co-activator Mastermind-like 1 (Maml1). This complex activates oncogenic transcription of genes such as Hes1, Hey1, and Myc [1] [5] [8]. Crucially, Notch signaling maintains cancer stem cell (CSC) populations by:
Table 1: Notch-Dependent CSCs and Target Genes
Cancer Type | CSC Population | Key Notch Target Genes |
---|---|---|
T-cell acute lymphoblastic leukemia (T-ALL) | CD34⁺CD4⁻ progenitors | Hes1, c-Myc |
Triple-negative breast cancer | CD44⁺CD24⁻ cells | Hey1, cyclin D1 |
Glioblastoma | CD133⁺ cells | Sox2, Olig2 |
Existing Notch inhibitors face significant clinical challenges:
Table 2: Clinical Outcomes of Notch-Targeted Antibodies
Therapeutic Antibody | Target | Clinical Phase | Response Rate | Major Limitation |
---|---|---|---|---|
Brontictuzumab (OMP-52M51) | Notch1 | Phase I | 4% (solid tumors) | Dose-limiting diarrhea |
Demcizumab (OMP-21M18) | Dll4 | Phase II | 17% (pancreatic cancer) | Cardiopulmonary toxicity |
Rovalpituzumab tesirine | Dll3 | Phase III | 38% (high-Dll3 SCLC) | No OS/PFS benefit |
The NTC represents an underexploited target for cancer therapy. Disrupting NTC assembly offers:
IMR-1: Discovery and Mechanism of Action
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: